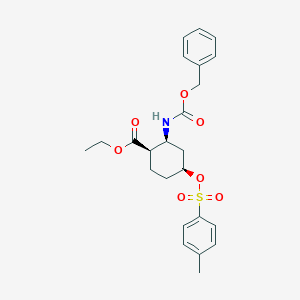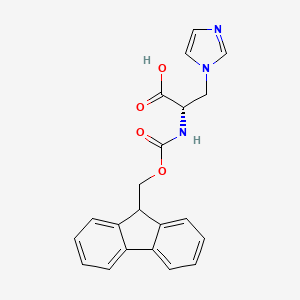
(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1H-imidazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1H-imidazol-1-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1H-imidazol-1-yl)propanoic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The process generally includes:
Protection of the Amino Group: The amino group is protected by reacting it with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Imidazole Ring: The imidazole ring is introduced through a nucleophilic substitution reaction involving an appropriate imidazole derivative.
Coupling Reactions: The protected amino acid is then coupled with other intermediates to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve automated synthesizers and large-scale reactors to ensure high yield and purity. The process is optimized for scalability, often involving continuous flow chemistry techniques to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the fluorenylmethoxycarbonyl group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines and thiols.
Major Products:
Oxidized Derivatives: Products with additional oxygen functionalities.
Reduced Derivatives: Alcohol derivatives.
Substituted Products: Compounds with new substituents replacing the Fmoc group.
科学的研究の応用
(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1H-imidazol-1-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in peptide synthesis due to its Fmoc-protected amino group.
Biology: Investigated for its potential role in enzyme inhibition and protein interaction studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
作用機序
The mechanism of action of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1H-imidazol-1-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The Fmoc group provides steric hindrance, influencing the compound’s binding affinity and specificity. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, affecting the compound’s reactivity and biological activity.
類似化合物との比較
(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1H-pyrrol-1-yl)propanoic acid: Features a pyrrole ring instead of an imidazole ring.
(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1H-pyrazol-1-yl)propanoic acid: Contains a pyrazole ring.
Uniqueness: (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1H-imidazol-1-yl)propanoic acid is unique due to its imidazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets.
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-imidazol-1-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)19(11-24-10-9-22-13-24)23-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,13,18-19H,11-12H2,(H,23,27)(H,25,26)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAPDYJGOXBMQG-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CN=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN4C=CN=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-(5-chloro-2-cyclopropoxyphenyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1142783.png)

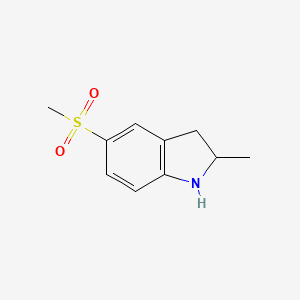
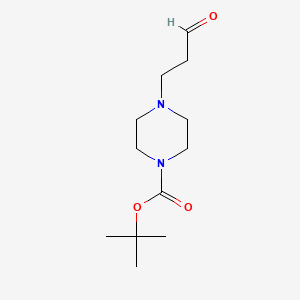
![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1142792.png)
![4,4,5,5-Tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane](/img/structure/B1142794.png)
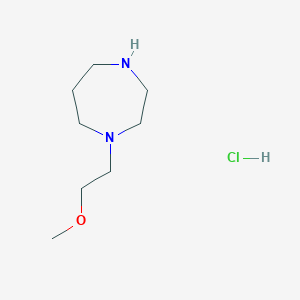
![Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B1142801.png)
